molecular formula C12H16O2 B1202087 Propanoic acid, 2,2-dimethyl-, phenylmethyl ester CAS No. 2094-69-1

Propanoic acid, 2,2-dimethyl-, phenylmethyl ester

Cat. No. B1202087
CAS RN: 2094-69-1
M. Wt: 192.25 g/mol
InChI Key: QCFKLVCBTZKWGY-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, phenylmethyl ester is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Pivalic acid, α,α-Dimethylpropionic acid, tert-Pentanoic acid, Neopentanoic acid, Trimethylacetic acid, 2,2-Dimethylpropanoic acid, 2,2-Dimethylpropionic acid, and more . It has a floral type odor and is used as a flavor and fragrance agent .


Synthesis Analysis

The synthesis of Propanoic acid, 2,2-dimethyl-, phenylmethyl ester can be achieved by direct esterification of propionic acid with benzyl alcohol, followed by neutralization, washing, drying, and distillation under reduced pressure . It can also be obtained from the reaction of benzyl chloride with sodium propionate .


Molecular Structure Analysis

The molecular structure of Propanoic acid, 2,2-dimethyl-, phenylmethyl ester is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3, (H,6,7) .


Chemical Reactions Analysis

The chemical reactions involving Propanoic acid, 2,2-dimethyl-, phenylmethyl ester can be found in the NIST Chemistry WebBook . For example, one reaction involves the formation of C5H10O2 from C5H9O2- and H+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propanoic acid, 2,2-dimethyl-, phenylmethyl ester can be found in the NIST Chemistry WebBook . It has a molecular weight of 102.1317 . Other properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of formation, and enthalpy of fusion can also be found .

Scientific Research Applications

  • Antiradical/Antioxidant Activities : Caffeic acid phenethyl ester (CAPE), an analogue of Propanoic acid, 2,2-dimethyl-, phenylmethyl ester, demonstrated significant antiradical and antioxidant effects. This suggests potential applications in the development of antioxidant therapies (LeBlanc et al., 2012).

  • Synthesis and Functionalization : Propanoic acid, 2,2-dimethyl-, phenylmethyl ester derivatives have been synthesized and used for indirect ortho-functionalization of substituted toluenes, indicating its utility in complex organic syntheses (Cai et al., 2007).

  • Material Science Applications : The compound's derivatives have been used in studies related to the preparation of certain esters, demonstrating its relevance in material science, particularly in the synthesis of novel materials (Henry & Jacobs, 2001).

  • Molecular Structure Studies : NMR spectroscopy has been employed to investigate the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, indicating the compound's use in structural chemistry and molecular studies (Forgó et al., 2005).

  • Antimicrobial Activity : Aromatic esters of the compound have been synthesized and tested for antimicrobial activity, suggesting potential in the development of new antimicrobial agents (Dimmock et al., 1976).

  • Food Contact Materials : The compound has been evaluated for safety in food contact materials, indicating its potential use in the packaging industry (Flavourings, 2011).

Safety And Hazards

Safety measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation . It’s also important to take precautionary measures against static discharge .

properties

IUPAC Name

benzyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(13)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFKLVCBTZKWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051853
Record name Benzyl pivalate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propanoic acid, 2,2-dimethyl-, phenylmethyl ester

CAS RN

2094-69-1
Record name Phenylmethyl 2,2-dimethylpropanoate
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Record name Propanoic acid, 2,2-dimethyl-, phenylmethyl ester
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Record name Pivalic acid, benzyl ester
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Record name Propanoic acid, 2,2-dimethyl-, phenylmethyl ester
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Record name Benzyl pivalate
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Record name Benzyl pivalate
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Record name BENZYL 2,2-DIMETHYLPROPANOATE
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Synthesis routes and methods

Procedure details

To a suspended toluene (2 ml) solution of 2-chloro-1-methylpyridinium iodide (306 mg, 1.2 mmol) was added a mixture of benzyl alcohol (108 mg, 1.0 mmol), pivalic acid (102 mg, 1.0 mmol) and tri-n-butylamine (444 mg, 2.4 mmol) in toluene (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl pivalate was isolated in 62% yield.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
AM Api a,∗, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S…
R Wihlborg, D Pippitt, R Marsili - Journal of microbiological methods, 2008 - Elsevier
Volatiles from fungi cultivated in Petri dishes were collected by a simple headspace polydimethylsiloxane (PDMS) sorptive extraction technique (HSSE), thermally desorbed into a gas …
Number of citations: 45 www.sciencedirect.com
M Mojarab-Mahboubkar, JJ Sendi… - Pesticide Biochemistry and …, 2022 - Elsevier
The fall webworm, Hyphantria cunea (Drury), is a harmful polyphagous global defoliator. The major chemical components of Artemisia annua essential oil (EO) was found to contain (±)-…
Number of citations: 4 www.sciencedirect.com

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